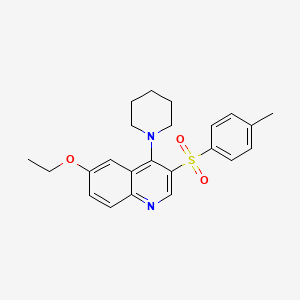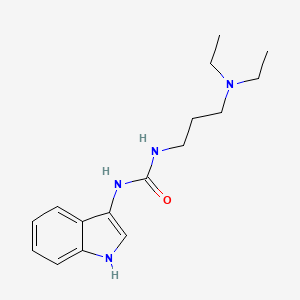
6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline” is a chemical compound that falls under the category of quinoline derivatives . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a topic of interest in the field of medicinal chemistry . Various strategies related to the synthesis of these compounds have been published, including classical methods and efficient methods that reduce reaction time with increased yield . These methods often involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Chemical Reactions Analysis
The reactivity of quinoline derivatives, such as “this compound”, has been studied extensively . These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and form metal complexes .Scientific Research Applications
Transporter-Mediated Renal and Hepatic Excretion
Research by Umehara et al. (2009) on a related compound, YM758, highlights the importance of studying metabolites like "6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline" in understanding the transporter-mediated renal and hepatic excretion of drugs. This study contributes to the broader understanding of how drugs are metabolized and eliminated from the body, which is crucial in drug development and safety assessments (Umehara et al., 2009).
Synthesis and Antiproliferative Evaluation
Tseng et al. (2011) conducted a study synthesizing and evaluating 2,3-diarylquinoline derivatives for antiproliferative activities against various cancer cell lines. The research helps in understanding the potential of compounds like "this compound" in cancer treatment and their mechanisms of action (Tseng et al., 2011).
Crystal Structures and Interaction Analysis
Ullah and Stoeckli-Evans (2021) investigated the crystal structures and Hirshfeld surface analyses of compounds similar to "this compound". Such studies provide valuable information on the molecular and crystal structure, which is essential for understanding the chemical and physical properties of these compounds (Ullah & Stoeckli-Evans, 2021).
Antioxidant Applications
Blaszczyk et al. (2013) explored the use of Ethoxyquin, a compound structurally related to "this compound," as an antioxidant in animal feed. This research is crucial for understanding the potential antioxidative applications of similar compounds (Blaszczyk et al., 2013).
Anti-HIV and Antimicrobial Activity
Chander et al. (2016) designed and synthesized derivatives of 3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one, assessing their anti-HIV-1 RT and antimicrobial activities. This research contributes to the understanding of the therapeutic potential of "this compound" in combating viral and microbial infections (Chander et al., 2016).
Future Directions
The future directions for the study of “6-Ethoxy-4-(piperidin-1-yl)-3-tosylquinoline” and similar quinoline derivatives are promising. These compounds present a significant importance in the field of medicinal chemistry due to their wide variety of biological activities . Future research may focus on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been known to interact with various biological targets .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, suggesting that 6-ethoxy-4-(piperidin-1-yl)-3-tosylquinoline may have a similar impact .
properties
IUPAC Name |
6-ethoxy-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-28-18-9-12-21-20(15-18)23(25-13-5-4-6-14-25)22(16-24-21)29(26,27)19-10-7-17(2)8-11-19/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIMXIREDGZILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)
![2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2829112.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829116.png)

![2-Chloro-1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2829119.png)
![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)


![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)
![N-(2-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2829127.png)
![2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethylphenyl)acetamide](/img/structure/B2829128.png)

